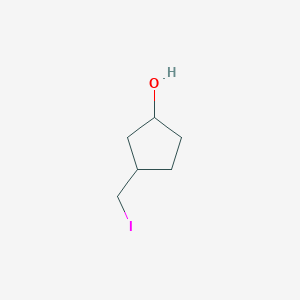

3-Iodomethyl-cyclopentanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11IO |

|---|---|

Molecular Weight |

226.06 g/mol |

IUPAC Name |

3-(iodomethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C6H11IO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4H2 |

InChI Key |

SBXXQUQEMOCRDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1CI)O |

Origin of Product |

United States |

Reaction Pathways and Transformational Chemistry of 3 Iodomethyl Cyclopentanol Derivatives

Reactivity Profiles of the Iodomethyl Group

The iodomethyl group is a key reactive site due to the carbon-iodine bond. Iodine is an excellent leaving group because of its large atomic radius and the stability of the resulting iodide anion, making the attached carbon atom highly susceptible to nucleophilic attack. msu.edu The C-I bond is the weakest among the carbon-halogen bonds, contributing to its high reactivity in both substitution and radical reactions. msu.edu

Nucleophilic Substitution Reactions (e.g., Grignard Reagent Applications)

The primary carbon of the iodomethyl group is a prime target for bimolecular nucleophilic substitution (SN2) reactions. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbon, displacing the iodide ion in a single, concerted step. libretexts.org While the neopentyl-like structure might suggest some steric hindrance, the reactivity of the C-I bond often overcomes this barrier. nih.govresearchgate.net A wide array of nucleophiles can be employed to replace the iodine, leading to diverse derivatives.

A significant application in this category is the formation of organometallic reagents, particularly through halogen-magnesium exchange. wikipedia.org Treating 3-iodomethyl-cyclopentanol derivatives with an alkyl Grignard reagent, such as isopropylmagnesium chloride, can result in an iodine-magnesium exchange, producing a new, more functionalized Grignard reagent. wikipedia.orgresearchgate.net This intermediate can then react with various electrophiles to form new carbon-carbon bonds.

| Nucleophile | Reagent Example | Product of Substitution | Reaction Type |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyclopentanol-acetonitrile | SN2 |

| Azide (B81097) | Sodium Azide (NaN₃) | 3-(Azidomethyl)-cyclopentanol | SN2 |

| Thiolate | Sodium thiomethoxide (NaSMe) | 3-(Methylthiomethyl)-cyclopentanol | SN2 |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-(Methoxymethyl)-cyclopentanol | SN2 |

| Grignard Reagent | Isopropylmagnesium chloride (i-PrMgCl) | (3-Hydroxy-cyclopentylmethyl)magnesium iodide | Halogen-Metal Exchange |

This interactive table summarizes potential nucleophilic substitution reactions at the iodomethyl group.

Elimination Reactions and Olefin Formation (e.g., E1 Mechanisms in Related Cycloalcohols)

Elimination reactions compete with nucleophilic substitutions and lead to the formation of alkenes. lumenlearning.com The specific mechanism, either bimolecular (E2) or unimolecular (E1), is influenced by the reaction conditions, including the strength of the base, the solvent, and the temperature. libretexts.orgdalalinstitute.com

E2 Mechanism : A strong, sterically hindered base (like potassium tert-butoxide) can promote an E2 reaction by abstracting a proton from the carbon adjacent to the iodomethyl group, leading to the formation of methylenecyclopentanol in a concerted step. dalalinstitute.comwikipedia.org

E1 Mechanism : The E1 pathway is less likely for a primary halide unless a stable carbocation can be formed. masterorganicchemistry.com However, in related cycloalcohols, acidic conditions and heat can protonate the hydroxyl group, converting it into a good leaving group (water). libretexts.org Departure of water would form a secondary carbocation on the cyclopentane (B165970) ring. A subsequent 1,2-hydride shift could relocate the positive charge, followed by elimination to yield various isomeric olefins, generally favoring the most substituted alkene as predicted by Zaitsev's rule. lumenlearning.comlibretexts.org

| Condition | Favored Pathway | Typical Reagents | Primary Product |

| Strong, bulky base | E2 Elimination | Potassium tert-butoxide | 3-Methylene-cyclopentanol |

| Strong, non-bulky base/nucleophile | SN2 Substitution | Sodium hydroxide | 3-Hydroxymethyl-cyclopentanol |

| Weak base/nucleophile, polar protic solvent | SN1/E1 (slow, competitive) | Ethanol, heat | Mixture of substitution and elimination products |

| Strong acid, heat (on hydroxyl group) | E1 Dehydration | Sulfuric Acid (H₂SO₄), heat | Cyclopentene derivatives |

This interactive table outlines the competition between substitution and elimination pathways.

Functional Group Interconversions Involving the Cyclopentanol (B49286) Hydroxyl Moiety

The secondary hydroxyl group on the cyclopentanol ring is another site for chemical modification, allowing for various functional group interconversions. fiveable.mesolubilityofthings.com These transformations are crucial for altering the molecule's reactivity, for instance, by converting the hydroxyl group into a better leaving group to facilitate subsequent reactions. pitt.eduvanderbilt.edu

Common transformations include:

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 3-iodomethyl-cyclopentanone, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations. pitt.edu

Conversion to Sulfonate Esters : To make the hydroxyl group a better leaving group than iodide, it can be converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. vanderbilt.edu

Conversion to Other Halides : The alcohol can be converted to an alkyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. fiveable.me

| Transformation | Reagent(s) | Product | Purpose |

| Oxidation | Pyridinium chlorochromate (PCC) | 3-Iodomethyl-cyclopentanone | Synthesis of ketones |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine | 3-Iodomethyl-cyclopentyl tosylate | Create an excellent leaving group |

| Mesylation | Methanesulfonyl chloride (MsCl), triethylamine | 3-Iodomethyl-cyclopentyl mesylate | Create an excellent leaving group |

| Conversion to Chloride | Thionyl chloride (SOCl₂) | 1-Chloro-3-(iodomethyl)cyclopentane | Halogen exchange |

This interactive table summarizes key functional group interconversions for the hydroxyl moiety.

Intramolecular Cyclizations and Skeletal Rearrangements

The presence of two reactive centers on the same molecule opens the door for intramolecular reactions, leading to the formation of new cyclic structures.

Radical Cyclization Pathways and Stereochemical Outcomes

The weak carbon-iodine bond makes this compound derivatives excellent precursors for radical cyclization reactions. wikipedia.org Homolytic cleavage of the C-I bond, typically initiated by tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), generates a primary alkyl radical. harvard.edu

If the molecule is first modified to contain a radical acceptor, such as an alkene or alkyne, this radical can undergo an intramolecular addition. wikipedia.org For example, a 5-exo-trig cyclization is a common and favored pathway, which would lead to the formation of a bicyclic system. harvard.edu The stereochemistry of these cyclizations often favors the formation of the cis-fused ring junction, although the outcome can be influenced by substituents on the ring. nih.gov

| Radical Precursor Derivative | Initiator System | Cyclization Type | Product Skeleton | Stereochemical Preference |

| (3-Iodomethyl-cyclopentoxy)-allyl ether | Bu₃SnH, AIBN | 5-exo-trig | Fused bicyclic ether | Cis-fusion nih.gov |

| N-allyl-(3-iodomethyl-cyclopentyl)amine | Bu₃SnH, AIBN | 5-exo-trig | Fused bicyclic amine | Cis-fusion |

| Dimethyl 2-(3-iodomethyl-cyclopentyl)malonate | Bu₃SnH, AIBN | (Requires acceptor) | (Requires acceptor) | N/A |

This interactive table illustrates potential radical cyclization pathways.

Intramolecular Cross-Coupling Reactions

The iodomethyl group can also participate in intramolecular cross-coupling reactions, typically catalyzed by transition metals like palladium. rsc.org The general mechanism involves the oxidative addition of a low-valent metal catalyst into the carbon-iodine bond to form an organometallic intermediate. This intermediate can then react with another part of the molecule to form a new carbon-carbon bond.

For example, if an alkene is present elsewhere in the molecule, an intramolecular Heck-type reaction could occur. Similarly, if the hydroxyl group is converted into a vinyl triflate, a palladium catalyst could facilitate an intramolecular coupling between the sp³ carbon of the former iodomethyl group and the sp² carbon of the vinyl triflate. These reactions are powerful methods for constructing complex polycyclic frameworks from relatively simple linear or monocyclic precursors. rsc.org

Derivatization Strategies for the Preparation of Complex Chemical Structures

The bifunctional nature of this compound, possessing both a reactive iodomethyl group and a versatile hydroxyl moiety, renders it a valuable scaffold for the synthesis of a diverse array of complex chemical structures. Strategic manipulation of these two functional groups allows for the construction of intricate molecular architectures, including bicyclic systems and substituted cyclopentane derivatives with applications in medicinal chemistry and materials science. Derivatization strategies primarily revolve around nucleophilic substitution at the primary carbon bearing the iodine atom and various transformations of the secondary alcohol.

Nucleophilic Substitution at the Iodomethyl Group:

The carbon-iodine bond in the iodomethyl group is highly susceptible to nucleophilic attack, facilitating the introduction of a wide range of functionalities. The iodide ion is an excellent leaving group, allowing for efficient substitution reactions under relatively mild conditions.

One key derivatization is the introduction of an azide group through nucleophilic substitution using sodium azide. This reaction proceeds readily to yield 3-azidomethyl-cyclopentanol. The azide functionality is a versatile precursor that can be further transformed, for instance, into an amine via reduction, or utilized in cycloaddition reactions to form triazoles. The small size of the azido (B1232118) label makes it an efficient substrate for various enzymatic reactions, highlighting its utility in the synthesis of biologically active molecules.

Transformations Involving the Hydroxyl Group:

The secondary hydroxyl group on the cyclopentane ring offers another site for derivatization, enabling the formation of ethers and esters, as well as serving as a handle for intramolecular reactions.

The Williamson ether synthesis provides a classic and effective method for converting the hydroxyl group into an ether linkage. This reaction involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While this reaction is broadly applicable, its success with secondary alcohols like this compound can sometimes be hampered by competing elimination reactions, particularly if the alkyl halide is sterically hindered.

The Mitsunobu reaction offers a powerful alternative for the formation of C-O, C-N, and C-S bonds from alcohols with a high degree of stereochemical control, proceeding with inversion of configuration. This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. This method is particularly advantageous for the synthesis of chiral molecules where stereochemical integrity is crucial.

Intramolecular Cyclization:

The proximate positioning of the iodomethyl and hydroxyl groups in cis-3-iodomethyl-cyclopentanol allows for intramolecular cyclization reactions, leading to the formation of bicyclic ether structures. Treatment of cis-3-iodomethyl-cyclopentanol with a base can induce an intramolecular Williamson ether synthesis, yielding the bicyclic ether, oxabicyclo[3.2.1]octane. This strategy provides a direct route to rigid, bicyclic scaffolds that are of interest in drug discovery.

Applications in the Synthesis of Carbocyclic Nucleoside Analogues:

A significant application of derivatized this compound lies in the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, which can enhance their metabolic stability. The hydroxyl and a derivatized methyl group on the cyclopentane core serve as attachment points for the nucleobase and as mimics of the 5'-hydroxyl group of the natural ribose sugar. For instance, the synthesis of carbocyclic oxetanocin analogues, which have shown antiviral activities, relies on the use of appropriately functionalized cyclopentane precursors.

The following table summarizes key derivatization reactions of this compound and its derivatives, showcasing the versatility of this scaffold in constructing complex chemical structures.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Sodium azide (NaN3), solvent (e.g., DMF) | 3-Azidomethyl-cyclopentanol | Nucleophilic Substitution |

| This compound | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 3-(Alkoxymethyl)-cyclopentanol | Williamson Ether Synthesis |

| This compound | Carboxylic acid (R-COOH), PPh3, DEAD or DIAD | 3-(Iodomethyl)cyclopentyl ester | Mitsunobu Reaction (Esterification) |

| cis-3-Iodomethyl-cyclopentanol | Base (e.g., NaH) | Oxabicyclo[3.2.1]octane | Intramolecular Williamson Ether Synthesis |

| 3-Aminomethyl-cyclopentanol | Pyrimidine or Purine synthesis precursors | Carbocyclic Nucleoside Analogue | Heterocycle Formation |

Mechanistic Investigations of Reactions Involving 3 Iodomethyl Cyclopentanol Moieties

Elucidation of Reaction Mechanisms in Cyclization Events

Intramolecular cyclization of 3-iodomethyl-cyclopentanol would likely lead to the formation of a bicyclic ether. The mechanism of this transformation could proceed via two primary pathways: a radical-mediated cyclization or a nucleophilic substitution (cationic-like) pathway.

Characterization and Role of Radical Intermediates

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation, typically with radical initiators like AIBN (azobisisobutyronitrile) or tributyltin hydride, to form a primary alkyl radical. This radical could then undergo an intramolecular cyclization. Based on Baldwin's rules, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization. In the case of the 3-iodomethyl-cyclopentyl radical, this would involve the radical attacking the oxygen of the hydroxyl group. However, a more plausible pathway would involve the formation of a cyclopentylcarbinyl radical which could then cyclize onto a double bond if the alcohol were to be eliminated first, or undergo other radical-mediated processes.

Studies on analogous systems, such as the radical cyclization of 6-iodohex-1-ene, provide strong evidence for the formation of cyclized products through radical intermediates. The use of radical traps like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in related reactions has been shown to inhibit product formation, further supporting the presence of radical species. For the this compound system, one could hypothesize a similar 5-exo-trig cyclization to form a bicyclic ether, though experimental verification is lacking.

Carbocation Formation and Rearrangement in Elimination Pathways

Alternatively, the iodomethyl group can be converted into a better leaving group, for instance, by converting the alcohol to a tosylate. Solvolysis of such a derivative could lead to the formation of a primary carbocation. Primary carbocations are highly unstable and prone to rearrangement. In the case of a 3-(iodomethyl)cyclopentyl system, a 1,2-hydride shift or a ring expansion via migration of one of the cyclopentyl C-C bonds to the carbocationic center could occur.

The solvolysis of cyclopentylcarbinyl tosylates has been studied and is known to proceed with significant rearrangement, often leading to the formation of cyclohexyl derivatives. This is driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. For a 3-(iodomethyl)cyclopentyl cation, rearrangement could lead to a more stable carbocation within the cyclopentyl ring or a ring-expanded cyclohexyl cation. Subsequent elimination of a proton would then yield various alkene products. The exact product distribution would depend on the stability of the resulting alkenes, following Zaitsev's or Hofmann's rule depending on the reaction conditions and the base used.

Kinetic Studies and Reaction Rate Analysis of Key Transformations

Detailed kinetic studies specifically for reactions involving this compound are not available in the reviewed literature. However, drawing parallels from studies on the solvolysis of other cycloalkylcarbinyl tosylates, it can be inferred that the rate of reaction would be sensitive to solvent polarity and the nature of the leaving group. For instance, the solvolysis of cyclopentylcarbinyl tosylate in formic acid has been investigated, providing insights into the reaction kinetics of a similar system. Such studies typically involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like chromatography or spectroscopy to determine the rate constants and activation parameters.

Influence of Reaction Conditions on Chemoselectivity and Stereoselectivity

The outcome of reactions involving this compound would be highly dependent on the reaction conditions.

Chemoselectivity: The competition between substitution (leading to cyclization) and elimination would be influenced by the nature of the base and the solvent. Strong, bulky bases would favor elimination (E2 pathway), while weaker, less hindered bases might favor substitution (SN2-type cyclization). In the case of carbocation intermediates (SN1/E1 pathways), the ratio of substitution to elimination is often influenced by the nucleophilicity of the solvent and the temperature.

Stereoselectivity: The stereochemistry of the starting material, specifically the relative orientation of the iodomethyl and hydroxyl groups on the cyclopentane (B165970) ring, would be crucial in determining the stereochemical outcome of the cyclization reaction. For an SN2-type cyclization, an anti-periplanar arrangement of the nucleophilic oxygen and the leaving group is generally required, which would dictate the stereochemistry of the resulting bicyclic ether. In radical cyclizations, the stereoselectivity is often governed by the preferred conformation of the transition state, which minimizes steric interactions.

The table below summarizes the expected influence of various reaction conditions on the transformations of a hypothetical this compound derivative.

| Reaction Condition | Expected Effect on Chemoselectivity | Expected Effect on Stereoselectivity |

| Base | Strong, bulky bases (e.g., potassium tert-butoxide) would favor elimination over substitution. | The stereochemical outcome of elimination would be influenced by the conformational constraints of the cyclopentane ring, favoring anti-periplanar elimination where possible. |

| Weakly basic/nucleophilic conditions would favor intramolecular substitution (cyclization). | SN2-type cyclization would proceed with inversion of configuration at the carbon bearing the leaving group. | |

| Solvent | Polar protic solvents would favor carbocation formation (SN1/E1 pathways), potentially leading to a mixture of substitution and elimination products. | Solvation can influence the stability of transition states, thereby affecting the stereochemical outcome. |

| Polar aprotic solvents would favor SN2-type reactions. | The stereospecificity of SN2 reactions is generally high. | |

| Initiator (for radical reactions) | The presence of a radical initiator (e.g., AIBN) would promote radical-mediated pathways. | The stereoselectivity of radical cyclizations is often determined by the thermodynamics of the cyclic transition state. |

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Iodomethyl Cyclopentanol Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of 3-Iodomethyl-cyclopentanol isomers, providing insights into the carbon framework, proton environments, and stereochemical relationships.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the connectivity and chemical environment of atoms within the molecule. Due to the different symmetries of the diastereomers, their NMR spectra are expected to be distinct. The cis isomer possesses a plane of symmetry, rendering certain pairs of protons and carbons chemically equivalent, thus simplifying the spectrum. The trans isomer lacks this symmetry, resulting in a more complex spectrum where all ring carbons and protons are chemically non-equivalent.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all unique proton environments. The proton attached to the carbon bearing the hydroxyl group (H-1) is expected to appear as a downfield multiplet in the range of δ 3.5–4.5 ppm due to the deshielding effect of the oxygen atom. openstax.org The two protons of the iodomethyl group (-CH₂I) are diastereotopic and would typically appear as a multiplet around δ 3.2 ppm. The remaining cyclopentane (B165970) ring protons would resonate in the more upfield region of δ 1.5–2.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom bonded to the hydroxyl group (C-1) is expected to resonate in the δ 65–80 ppm range. openstax.org The carbons of the cyclopentane ring typically appear between δ 20–45 ppm. A key feature for iodoalkanes is the significant upfield shift of the carbon directly attached to the iodine atom, known as the "heavy atom effect." docbrown.infodocbrown.info Therefore, the iodomethyl carbon (-CH₂I) is predicted to have a chemical shift in the δ 5–15 ppm range. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| cis-Isomer | ||

| H-1 | 4.1 (m) | C-1: 75 |

| H-2, H-5 | 1.7-1.9 (m) | C-2, C-5: 35 |

| H-3 | 2.2 (m) | C-3: 40 |

| H-4 | 1.6-1.8 (m) | C-4: 25 |

| -CH₂I | 3.2 (d) | -CH₂I: 10 |

| trans-Isomer | ||

| H-1 | 4.0 (m) | C-1: 74 |

| H-2, H-5 | 1.6-2.0 (m) | C-2, C-5: 34 |

| H-3 | 2.4 (m) | C-3: 42 |

| H-4 | 1.5-1.9 (m) | C-4: 24 |

| -CH₂I | 3.3 (d) | -CH₂I: 11 |

Note: These are predicted values based on analogous compounds. Actual shifts may vary. Multiplicity: d = doublet, m = multiplet.

While 1D NMR can suggest the presence of isomers, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is essential for unambiguous stereochemical assignment. acdlabs.com The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of their bonding connectivity.

This technique can readily distinguish between the cis and trans isomers:

In the cis isomer , the iodomethyl group and the hydroxyl group are on the same face of the cyclopentane ring. A clear NOE cross-peak is expected between the protons of the iodomethyl group (-CH₂I) and the proton on the hydroxyl-bearing carbon (H-1).

In the trans isomer , these groups are on opposite faces. Consequently, the NOE correlation between the -CH₂I protons and H-1 would be absent or extremely weak. Instead, NOE correlations would be observed between the -CH₂I protons and the axial protons at the C-2 and C-4 positions on the same face of the ring.

Once the signals corresponding to each diastereomer have been identified, the diastereoisomeric ratio (d.r.) can be accurately quantified. This is achieved by integrating distinct, well-resolved signals in the ¹H NMR spectrum that are unique to each isomer (e.g., the H-1 signal or the -CH₂I signal) and comparing their respective areas.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₆H₁₁IO), the nominal molecular weight is 226 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 226, although it may be of low intensity, which is common for alcohols. whitman.eduwhitman.edu The fragmentation of cyclic alcohols and alkyl halides is well-documented and provides a basis for predicting the fragmentation pathways. youtube.comlibretexts.org

Key expected fragmentation pathways include:

Loss of Iodine: The C-I bond is relatively weak, leading to a facile loss of an iodine radical (•I, 127 Da). This would produce a very prominent peak at m/z 99, corresponding to the [M - I]⁺ cation.

Dehydration: Alcohols, particularly cyclic ones, readily lose a molecule of water (H₂O, 18 Da) upon ionization. whitman.edulibretexts.org This would result in a fragment ion at m/z 208, [M - H₂O]⁺.

Loss of Iodomethyl Radical: Cleavage of the C-C bond between the ring and the substituent can lead to the loss of an iodomethyl radical (•CH₂I, 141 Da), resulting in a fragment at m/z 85.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group is a common pathway for alcohols. youtube.com This could lead to fragments from the ring opening. A complex ring cleavage in cyclic alcohols can also produce a characteristic peak at m/z 57. whitman.eduwhitman.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 226 | [C₆H₁₁IO]⁺ | Molecular Ion (M⁺) |

| 208 | [C₆H₉I]⁺ | Loss of H₂O (Dehydration) |

| 99 | [C₆H₁₁O]⁺ | Loss of •I |

| 85 | [C₅H₉O]⁺ | Loss of •CH₂I |

| 57 | [C₄H₉]⁺ | Complex Ring Cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The key functional groups in this compound will produce the following characteristic bands:

O-H Stretch: A strong and broad absorption band in the IR spectrum between 3200–3600 cm⁻¹ is the most prominent feature of the alcohol group, arising from hydrogen bonding. openstax.orglibretexts.org

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will appear in the 2850–3000 cm⁻¹ region in both IR and Raman spectra. youtube.com

C-O Stretch: A strong C-O stretching vibration is expected in the IR spectrum in the 1050–1150 cm⁻¹ range. openstax.org

C-I Stretch: The carbon-iodine bond stretch is a low-energy vibration and will appear as a strong absorption in the far-infrared and Raman spectra, typically in the 500–600 cm⁻¹ region. spectroscopyonline.com

While both isomers will show these characteristic peaks, subtle differences, particularly in the "fingerprint region" (< 1500 cm⁻¹), can be used to distinguish them. These differences arise from the distinct molecular symmetries and conformations of the cis and trans isomers, which influence the vibrational coupling between different bonds.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| CH₂ Bend (Scissoring) | ~1450 | Medium |

| C-O Stretch | 1050 - 1150 | Strong |

| C-I Stretch | 500 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. This technique is most sensitive to molecules containing chromophores, such as conjugated π-systems or carbonyl groups. uobabylon.edu.iq

This compound is a saturated aliphatic alcohol and lacks any significant chromophores. The only possible electronic transitions are high-energy σ → σ* (for C-C and C-H bonds) and n → σ* (for the non-bonding electrons on oxygen and iodine). uobabylon.edu.iq These transitions require high-energy, short-wavelength light and occur in the far-UV region (typically < 200 nm), which is outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iq While iodoalkanes can show weak, broad absorption bands extending to around 260 nm corresponding to an n → σ* transition, these are generally of low intensity. Therefore, this compound is expected to be essentially transparent in the conventional UV-Vis range (200–800 nm).

Theoretical Chemistry and Computational Studies on 3 Iodomethyl Cyclopentanol Systems

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.govmdpi.com For a flexible molecule like 3-Iodomethyl-cyclopentanol, with its five-membered ring and a rotatable iodomethyl group, MD simulations are invaluable for understanding its conformational landscape.

In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities, revealing how it samples different conformations and interacts with its environment.

Insights from Molecular Dynamics Simulations:

Conformational Analysis: Identification of the most stable conformers and the energy barriers between them. The cyclopentane (B165970) ring can adopt various puckered conformations (envelope, twist), and the orientation of the iodomethyl and hydroxyl groups can vary.

Intermolecular Interactions: In a simulated solvent environment (e.g., water or an organic solvent), MD can reveal how this compound forms hydrogen bonds (via its hydroxyl group) and other non-covalent interactions with surrounding molecules.

Solvation Effects: Understanding how the solvent structure is perturbed by the solute and, in turn, how the solvent influences the conformational preferences of this compound.

Below is an example of a table that could be generated from an MD simulation to show the relative populations of different conformers.

Table 2: Hypothetical Conformational Distribution of this compound from a Molecular Dynamics Simulation

| Conformer | Dihedral Angle (C-C-C-C) | Orientation of -CH2I | Orientation of -OH | Population (%) |

|---|---|---|---|---|

| 1 | Envelope | Axial | Equatorial | 45 |

| 2 | Twist | Equatorial | Axial | 30 |

| 3 | Envelope | Equatorial | Equatorial | 15 |

| 4 | Other | - | - | 10 |

Note: This data is hypothetical and serves to illustrate the type of output from a conformational analysis study.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.comnih.gov For this compound, this could involve studying its synthesis, degradation, or participation in various chemical transformations. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways.

Key aspects of reaction mechanism modeling include:

Transition State Searching: Locating the high-energy transition state structures that connect reactants to products. The geometry and energy of the transition state are crucial for determining the reaction rate.

Reaction Coordinate Analysis: Following the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the desired reactants and products.

Activation Energy Calculation: Determining the energy barrier of the reaction, which is the difference in energy between the reactants and the transition state.

For example, a computational study could investigate the S\textsubscript{N}2 reaction of the iodomethyl group with a nucleophile. The energy landscape for such a reaction could be calculated and visualized.

Table 3: Hypothetical Energy Profile for an S\textsubscript{N}2 Reaction of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +20 |

| Products | -10 |

Note: These energy values are illustrative and represent a hypothetical exothermic reaction.

Prediction of Spectroscopic Parameters and Validation through Experimental Data

Computational chemistry can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of a compound.

Spectroscopic parameters that can be computationally predicted include:

NMR Spectra: Calculation of the chemical shifts (¹H and ¹³C) and coupling constants. These are highly sensitive to the electronic environment of the nuclei and the molecule's conformation.

IR Spectra: Prediction of the vibrational frequencies and their intensities, which correspond to the absorption bands in an infrared spectrum. This can help in identifying the functional groups present in the molecule.

UV-Vis Spectra: Calculation of the electronic transitions and their corresponding wavelengths, which can predict the absorption of light in the ultraviolet and visible regions.

The comparison of predicted spectra with experimental data serves as a crucial validation of the computational model and the predicted molecular structure.

Table 4: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| C1 (-CHOH) | 75.2 | 74.8 |

| C2 | 38.5 | 38.1 |

| C3 (-CHCH₂I) | 45.1 | 44.5 |

| C4 | 35.8 | 35.4 |

| C5 | 32.7 | 32.2 |

| -CH₂I | 9.3 | 9.0 |

Note: The presented chemical shifts are hypothetical and for illustrative purposes only.

Research Applications in Complex Molecule Synthesis

Integration into Synthetic Routes for Pharmaceutical and Agrochemical Precursors

Similarly, a review of synthetic routes for pharmaceutical and agrochemical precursors does not indicate the integration of 3-Iodomethyl-cyclopentanol. The development of active ingredients for these industries often involves the use of highly functionalized carbocyclic structures, but this particular compound is not featured in the available literature as a precursor.

Future Research Directions and Emerging Trends in 3 Iodomethyl Cyclopentanol Chemistry

Development of Novel Catalytic Systems for Highly Stereoselective Transformations

The control of stereochemistry is a central theme in modern organic synthesis. For 3-Iodomethyl-cyclopentanol, which possesses multiple stereocenters, the development of highly stereoselective catalytic systems is of paramount importance. Future research will likely focus on the design and application of novel catalysts that can precisely control the three-dimensional arrangement of atoms during chemical transformations.

One promising avenue is the use of cooperative catalysis, where two or more catalysts work in concert to achieve a desired transformation with high enantioselectivity. nih.govnih.govuniv-amu.fr For instance, a combination of a chiral organocatalyst and a transition metal catalyst could be employed for the asymmetric functionalization of the cyclopentane (B165970) ring. The organocatalyst could activate the substrate, while the transition metal complex directs the stereoselective introduction of a new substituent.

Another area of intense research will be the development of catalysts for the enantioselective derivatization of the hydroxyl and iodomethyl groups. Chiral Lewis acids, for example, could be used to activate the hydroxyl group for stereoselective etherification or esterification reactions. Similarly, novel transition metal catalysts could enable the stereoselective cross-coupling of the iodomethyl group with a variety of nucleophiles.

Hypothetical research findings in this area could be the development of a dual catalytic system for the asymmetric synthesis of functionalized cyclopentanols, as illustrated in the following table:

Table 1: Hypothetical Dual Catalytic System for Asymmetric Synthesis This interactive table illustrates potential research findings in the development of dual catalytic systems for the asymmetric synthesis of functionalized cyclopentanols.

| Entry | Organocatalyst | Transition Metal Catalyst | Substrate | Product Diastereomeric Ratio (dr) | Product Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | Chiral Amine A | Palladium(II) Acetate | This compound | 95:5 | 98% |

| 2 | Chiral Phosphoric Acid B | Rhodium(I) Chloride | This compound | 90:10 | 95% |

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns for Iodomethyl-cyclopentanol Derivatives

The unique combination of a hydroxyl group and an iodomethyl group on a cyclopentane scaffold endows this compound with a rich and largely unexplored reactivity profile. Future research is expected to uncover novel reaction pathways that leverage the interplay between these functional groups.

One area of focus will be the investigation of iodine-mediated radical reactions. researchgate.netnih.gov The carbon-iodine bond can be homolytically cleaved under thermal or photochemical conditions to generate a reactive radical intermediate. This radical could then participate in a variety of transformations, such as intramolecular cyclizations to form bicyclic systems or intermolecular additions to alkenes and alkynes. Recent advancements in iodine-mediated electrochemical oxidative cross-coupling could also be explored. rsc.org

Furthermore, the development of hypervalent iodine chemistry offers exciting possibilities for the functionalization of this compound. acs.orgrsc.org By oxidizing the iodine atom, a hypervalent iodine species can be generated in situ, which can then act as a powerful electrophile or oxidant. This could enable the introduction of a wide range of functional groups at the carbon atom bearing the iodine, or it could be used to trigger novel rearrangement reactions.

A hypothetical reaction discovery could be a novel radical cyclization cascade, as depicted in the following table:

Table 2: Hypothetical Radical Cyclization Cascade of a this compound Derivative This interactive table presents a hypothetical reaction discovery of a radical cyclization cascade of a this compound derivative, showcasing the exploration of new reaction pathways.

| Entry | Initiator | Additive | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 1 | AIBN (Azobisisobutyronitrile) | None | Toluene | Bicyclic Ether A | 75% |

| 2 | Benzoyl Peroxide | TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | Dichloromethane | Bicyclic Lactone B | 68% |

Integration of Machine Learning and Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery

The integration of computational tools and machine learning is set to revolutionize the field of organic chemistry, and the study of this compound will be no exception. semanticscholar.orgarxiv.orgresearchgate.netresearchgate.netarxiv.org These powerful in silico techniques can be used to predict the outcomes of reactions, to elucidate complex reaction mechanisms, and to guide the design of new catalysts and synthetic routes.

Machine learning algorithms, for instance, can be trained on large datasets of known reactions to predict the stereoselectivity of a given transformation. semanticscholar.orgarxiv.orgresearchgate.netresearchgate.netarxiv.org This can help chemists to identify the optimal catalyst and reaction conditions for achieving a desired stereochemical outcome without the need for extensive experimental screening.

Advanced computational methods, such as density functional theory (DFT), can be used to model the transition states of chemical reactions and to calculate their activation energies. nih.govacs.orgresearchgate.net This can provide valuable insights into the reaction mechanism and can help to explain the observed reactivity and selectivity. The automated discovery of reaction mechanisms is also an emerging area that could significantly accelerate research.

A potential application of these tools is the predictive modeling of catalyst performance, as shown in the hypothetical data below:

Table 3: Hypothetical Machine Learning Model for Predicting Enantioselectivity in a Catalytic Reaction of a this compound Derivative This interactive table demonstrates a hypothetical machine learning model for predicting the enantioselectivity of a catalytic reaction involving a this compound derivative, highlighting the integration of advanced computational tools in chemical research.

| Catalyst Descriptor 1 (e.g., Steric Hindrance) | Catalyst Descriptor 2 (e.g., Electronic Parameter) | Predicted Enantiomeric Excess (ee) | Experimental Enantiomeric Excess (ee) |

|---|---|---|---|

| 0.85 | -0.23 | 92% | 91% |

| 0.92 | -0.15 | 96% | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.